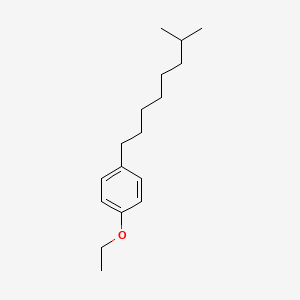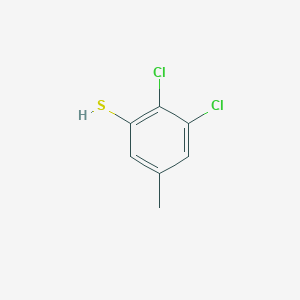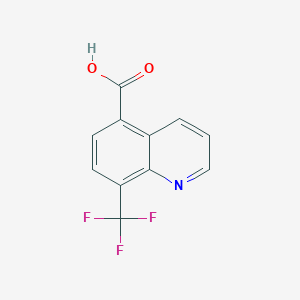![molecular formula C9H20N2 B1458855 [(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine CAS No. 166374-38-5](/img/structure/B1458855.png)
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine
説明
“[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is a compound with the CAS Number 166374-38-5. It has a molecular weight of 156.27 g/mol. The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 . The compound has a molecular formula of C9H20N2.Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 156.27 g/mol. The InChI code for this compound is 1S/C8H18N2/c1-2-5-10-6-3-4-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 .科学的研究の応用
Chemical Synthesis and Drug Discovery
The pyrrolidine ring, a core structure within “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine”, is widely utilized in medicinal chemistry due to its versatility and the ability to explore pharmacophore space efficiently. The saturated nature of the pyrrolidine ring, its contribution to stereochemistry, and its role in increasing three-dimensional molecular coverage make it a valuable scaffold in drug design. Specifically, its use in the synthesis of bioactive molecules with target selectivity is notable, with various synthetic strategies being developed to optimize its biological profile through the manipulation of stereoisomers and the spatial orientation of substituents (Li Petri et al., 2021).
Pharmacokinetics and Metabolism
The metabolic pathways and pharmacokinetics of compounds similar to “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” are crucial for understanding their behavior in biological systems. Cytochrome P450 (CYP) enzymes, which play a pivotal role in the metabolism of a wide range of drugs, are particularly relevant. The selectivity and inhibition of CYP isoforms can significantly affect the metabolism of drugs and potential drug-drug interactions. Studies have identified selective inhibitors for various CYP isoforms, emphasizing the importance of understanding the interaction between these compounds and the metabolic enzymes (Khojasteh et al., 2011).
Biological Applications and Potential Therapeutic Uses
The structural feature of the pyrrolidine ring in “[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine” is associated with several biological activities, making it a significant focus in the development of new therapeutic agents. The versatility of the pyrrolidine scaffold allows for the creation of compounds with diverse biological profiles, which can lead to the development of novel medications with enhanced efficacy and specificity (Li Petri et al., 2021).
Safety And Hazards
特性
IUPAC Name |
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)7-11-5-3-4-9(11)6-10/h8-9H,3-7,10H2,1-2H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLURJNHWDOYZEK-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1CCC[C@H]1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



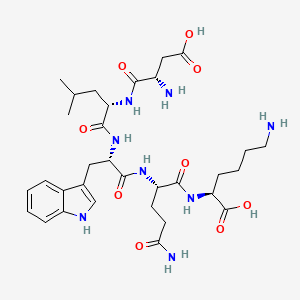
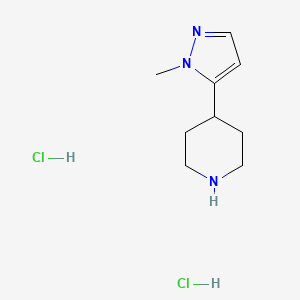
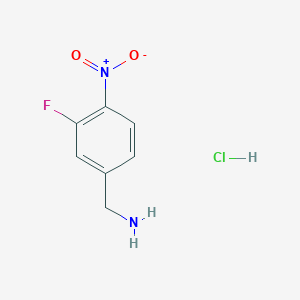
![2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide](/img/structure/B1458775.png)
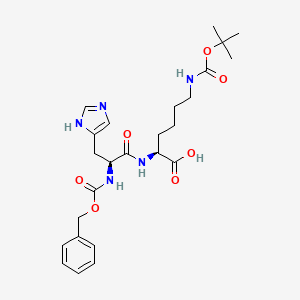
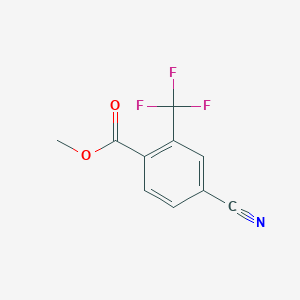
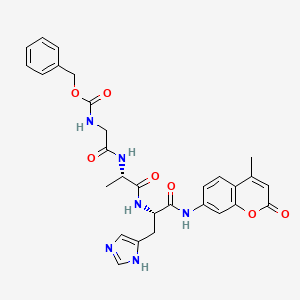
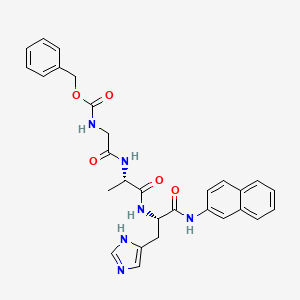
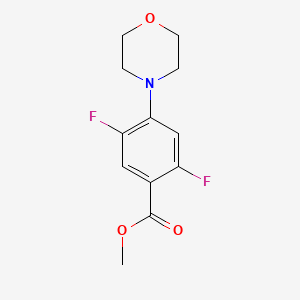
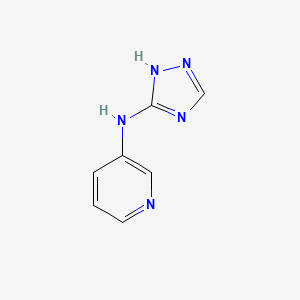
![3-Phenylbicyclo[1.1.1]pentan-1-amine hydrobromide](/img/structure/B1458792.png)
